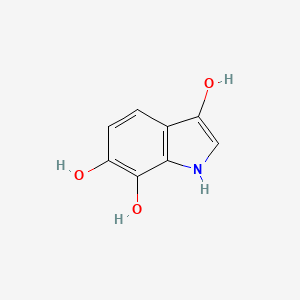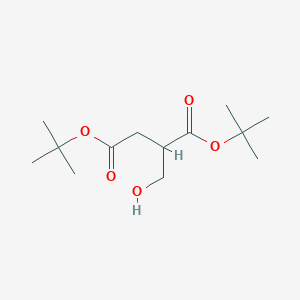
Di-tert-butyl 2-(hydroxymethyl)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 2-(hydroxymethyl)succinate is an organic compound with the molecular formula C13H24O5 and a molecular weight of 260.33 g/mol . It is a derivative of succinic acid, where two tert-butyl groups and a hydroxymethyl group are attached to the succinate backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-(hydroxymethyl)succinate can be synthesized through the esterification of succinic acid derivatives. One common method involves the reaction of succinic anhydride with tert-butanol in the presence of a catalyst such as dimethylaminopyridine (DMAP) and triethylamine in a solvent like toluene . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl 2-(hydroxymethyl)succinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of di-tert-butyl 2-(carboxymethyl)succinate.
Reduction: Formation of di-tert-butyl 2-(hydroxymethyl)butane-1,4-diol.
Substitution: Formation of various substituted succinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 2-(hydroxymethyl)succinate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of metabolic pathways and enzyme reactions involving succinate derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of di-tert-butyl 2-(hydroxymethyl)succinate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mono-tert-butyl succinate: A similar compound with only one tert-butyl group.
Di-tert-butyl succinate: Lacks the hydroxymethyl group.
Succinic acid: The parent compound without any tert-butyl or hydroxymethyl groups.
Uniqueness
Di-tert-butyl 2-(hydroxymethyl)succinate is unique due to the presence of both tert-butyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as increased steric bulk and the ability to form hydrogen bonds. These properties make it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H24O5 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
ditert-butyl 2-(hydroxymethyl)butanedioate |
InChI |
InChI=1S/C13H24O5/c1-12(2,3)17-10(15)7-9(8-14)11(16)18-13(4,5)6/h9,14H,7-8H2,1-6H3 |
InChI-Schlüssel |
ODPAYOZJCQATEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(CO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


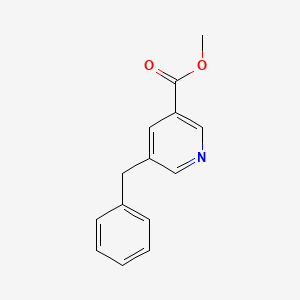
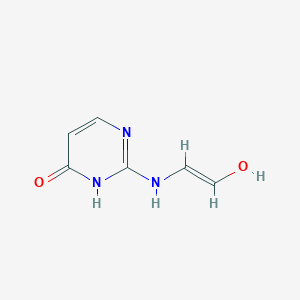
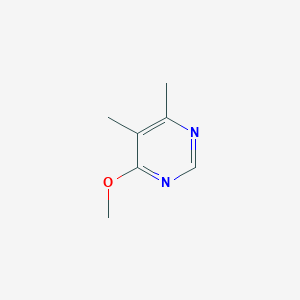
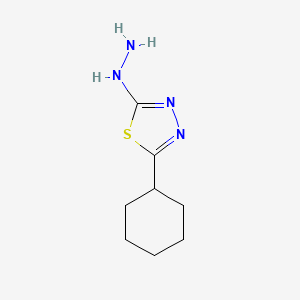
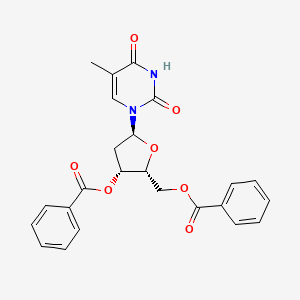
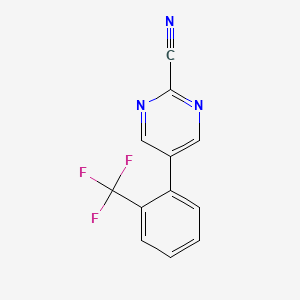
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)

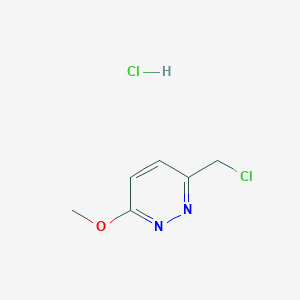
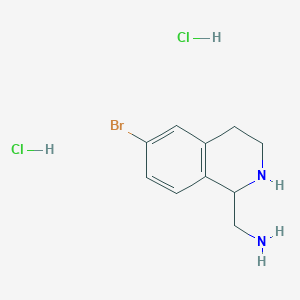
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)

